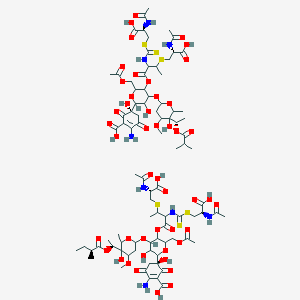
Malonato de dietilo (Boc-amino)
Descripción general
Descripción
Dihidrocloruro de GW 583340: es un potente inhibidor dual de las tirosina quinasas del receptor del factor de crecimiento epidérmico (EGFR) y ErbB2. Ha demostrado una eficacia significativa en la reversión de la resistencia a los fármacos mediada por ABCG2 y ABCB1, y exhibe una notable actividad anticancerígena .
Aplicaciones Científicas De Investigación
El dihidrocloruro de GW 583340 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como un compuesto de herramienta para estudiar la inhibición de las tirosina quinasas EGFR y ErbB2.
Biología: Investigado por su papel en la reversión de la resistencia a los fármacos en las células cancerosas.
Medicina: Explorado por sus posibles efectos terapéuticos en el tratamiento de cánceres que sobreexpresan EGFR y ErbB2.
Industria: Utilizado en el desarrollo de nuevos fármacos anticancerígenos y como compuesto de referencia en la investigación farmacéutica
Mecanismo De Acción
El dihidrocloruro de GW 583340 ejerce sus efectos inhibiendo selectivamente la actividad de la tirosina quinasa de EGFR y ErbB2. Esta inhibición interrumpe las vías de señalización aguas abajo que son esenciales para la proliferación y supervivencia de las células cancerosas. El compuesto también induce estrés oxidativo y apoptosis en las células cancerosas, contribuyendo a su actividad anticancerígena .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de dihidrocloruro de GW 583340 implica múltiples pasos, incluida la formación del núcleo de quinazolina y la posterior funcionalización para introducir los grupos tiazolílico y fenilo. Las condiciones de reacción específicas, como el uso de solventes apropiados, catalizadores y control de temperatura, son cruciales para lograr altos rendimientos y pureza .
Métodos de producción industrial: La producción industrial de dihidrocloruro de GW 583340 generalmente implica la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar la consistencia y la eficiencia. El proceso puede incluir pasos de purificación como la recristalización y la cromatografía para obtener el producto final con alta pureza .
Análisis De Reacciones Químicas
Tipos de reacciones: El dihidrocloruro de GW 583340 experimenta diversas reacciones químicas, que incluyen:
Oxidación: Esta reacción puede conducir a la formación de derivados oxidados.
Reducción: Las reacciones de reducción pueden modificar grupos funcionales específicos dentro de la molécula.
Sustitución: Las reacciones de sustitución pueden ocurrir en diferentes posiciones en los anillos de quinazolina y tiazolílico
Reactivos y condiciones comunes:
Agentes oxidantes: Peróxido de hidrógeno, permanganato de potasio.
Agentes reductores: Borohidruro de sodio, hidruro de aluminio y litio.
Agentes sustituyentes: Halogenos, agentes alquilantes
Productos principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la sustitución puede introducir varios grupos funcionales .
Comparación Con Compuestos Similares
Compuestos similares:
GW 2974: Otro inhibidor dual de EGFR y ErbB2 con propiedades similares.
Lapatinib: Un inhibidor dual bien conocido de EGFR y HER2 (ErbB2) utilizado en la terapia contra el cáncer.
Afatinib: Un inhibidor irreversible de EGFR y ErbB2 con actividad más amplia contra otros miembros de la familia ErbB
Singularidad: El dihidrocloruro de GW 583340 es único debido a su alta potencia y selectividad para EGFR y ErbB2, así como su capacidad para revertir la resistencia a los fármacos mediada por ABCG2 y ABCB1. Esto lo convierte en un compuesto valioso tanto para la investigación como para las posibles aplicaciones terapéuticas .
Propiedades
IUPAC Name |
diethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO6/c1-6-17-9(14)8(10(15)18-7-2)13-11(16)19-12(3,4)5/h8H,6-7H2,1-5H3,(H,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULRLHEXGRUWQLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(=O)OCC)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30145534 | |
| Record name | Diethyl 2-((tert-butoxycarbonyl)amino)malonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30145534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102831-44-7 | |
| Record name | Diethyl 2-((tert-butoxycarbonyl)amino)malonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102831447 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diethyl 2-((tert-butoxycarbonyl)amino)malonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30145534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diethyl (Boc-amino)malonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIETHYL 2-((TERT-BUTOXYCARBONYL)AMINO)MALONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7V4Q8E9WWJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of diethyl (Boc-amino)malonate in the synthesis described in the research paper?
A1: Diethyl (Boc-amino)malonate serves as a reagent in the synthesis of a racemic α-aminoadipic acid analog. Specifically, it reacts with ethyl 6-bromomethylimidazo[2,1-b][1,3]thiazole-5-carboxylate, another key building block, to yield racemic 2-amino-3-[(5-ethoxycarbonyl)imidazo[2,1-b][1,3]thiazol-6-yl]propanoic acid []. This reaction introduces the desired amino acid functionality into the target molecule.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![N-[(2S,3R)-2-hydroxynonan-3-yl]-4-nitrobenzamide](/img/structure/B20105.png)







